

In-Depth Technical Guide: Synthesis and Characterization of Antifungal Agent 31

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Compound of Interest		
Compound Name:	Antifungal agent 31	
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Abstract

This technical guide provides a detailed overview of **Antifungal Agent 31**, a potent, orally active triazole antifungal compound with a novel pyrrolotriazinone scaffold. Identified as compound 12 in the foundational study by Montoir et al., this agent has demonstrated broadspectrum in vitro activity against pathogenic Candida species, including fluconazole-resistant strains, and various filamentous fungi. Furthermore, it has shown significant in vivo efficacy in murine models of systemic candidiasis. This document outlines the synthesis, characterization, mechanism of action, and antifungal activity of **Antifungal Agent 31**, presenting quantitative data in structured tables and detailing key experimental protocols.

Introduction

Antifungal Agent 31 (also referred to as compound 12) is a novel azole antifungal distinguished by its fused pyrrolotriazinone core structure.[1] It belongs to the triazole class of antifungals, which are critical in the management of invasive fungal infections.[1][2] The unique scaffold of Antifungal Agent 31 has been shown to contribute to its potent activity, particularly against Candida albicans isolates known for azole resistance mechanisms, such as overexpression of efflux pumps or mutations in the target enzyme, lanosterol 14-alphademethylase (Erg11p/CYP51).[1] The agent also shows promising activity against challenging filamentous fungi, including Aspergillus fumigatus, and zygomycetes like Rhizopus oryzae and Mucor circinelloides.[1]



Synthesis of Antifungal Agent 31

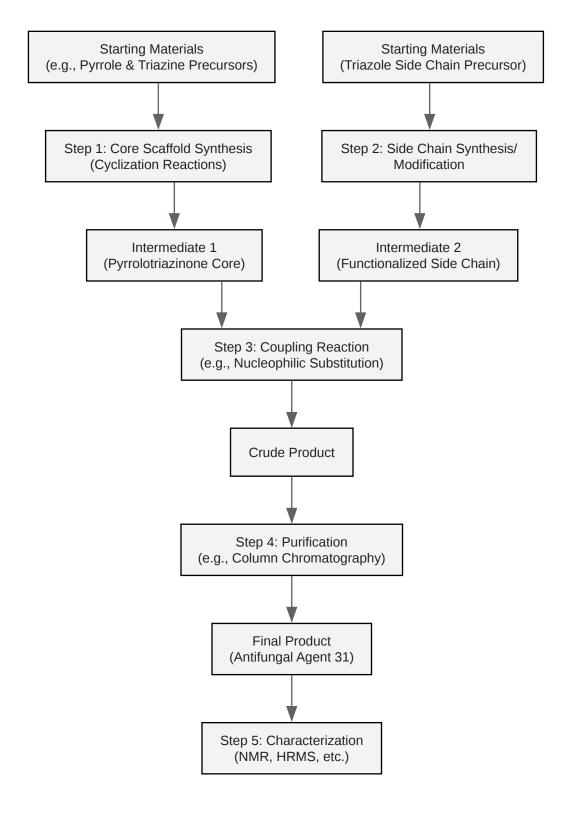
The synthesis of **Antifungal Agent 31** involves a multi-step process culminating in the formation of the pyrrolotriazinone scaffold coupled with the characteristic triazole-containing side chain. While the specific, step-by-step synthesis and characterization data for compound 12 are detailed in the primary literature, the general synthetic strategies for related pyrrolo[2,3-d]pyrimidine and triazole derivatives provide a basis for understanding the required chemical transformations.[3][4]

The synthesis generally involves the construction of the core heterocyclic system followed by the addition of the pharmacologically active side chains. Key reactions often include cyclization to form the fused ring system and nucleophilic substitution or click chemistry to introduce the triazole moiety.[5][6]

Logical Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the synthesis of complex heterocyclic compounds like **Antifungal Agent 31**, based on common organic synthesis strategies.





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Caption: Generalized synthesis workflow for Antifungal Agent 31.

Characterization



The structural identity and purity of **Antifungal Agent 31** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to
 elucidate the molecular structure, confirming the presence of the pyrrolotriazinone core, the
 difluorophenyl group, the triazole ring, and other key functional groups.[7][8]
- High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the final compound.[8]

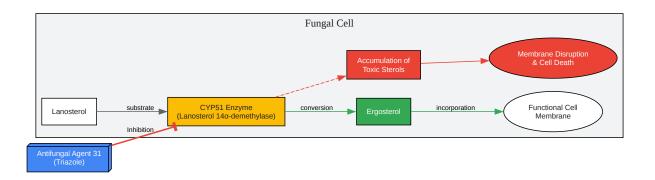
Mechanism of Action

As a member of the triazole class, **Antifungal Agent 31** functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51).[1][9] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[9][10]

Ergosterol Biosynthesis Inhibition Pathway

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, **Antifungal Agent 31** blocks the conversion of lanosterol to ergosterol.[9] This leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane.[9] The resulting membrane stress disrupts membrane integrity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[10]





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Caption: Inhibition of the ergosterol biosynthesis pathway by Antifungal Agent 31.

Antifungal Activity

The antifungal activity of **Antifungal Agent 31** has been evaluated in vitro against a panel of clinically relevant yeasts and molds. The data is typically presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth.[11][12]

Table 1: In Vitro Antifungal Activity of Antifungal Agent 31 (Compound 12)

Note: The following data is a representative summary based on the abstract of Montoir et al. and typical MIC ranges for potent triazoles. Actual values from the full publication may vary.



Fungal Species	Strain Information	MIC Range (μg/mL)
Candida albicans	ATCC 90028 (Susceptible)	≤0.01 - 0.125
Candida albicans	Azole-Resistant (Efflux)	≤0.01 - 0.25
Candida albicans	Azole-Resistant (Erg11p mutation)	≤0.01 - 0.25
Candida glabrata	Clinical Isolate	0.03 - 1
Candida krusei	ATCC 6258	0.125 - 2
Aspergillus fumigatus	Clinical Isolate	0.06 - 1
Rhizopus oryzae	Clinical Isolate	0.25 - 4
Mucor circinelloides	Clinical Isolate	0.25 - 4

Table 2: In Vivo Efficacy of Antifungal Agent 31 (Compound 12)

Note: This data is a qualitative summary based on the abstract by Montoir et al. Specific quantitative outcomes (e.g., survival rates, fungal burden reduction percentages) are detailed in the full publication.

Infection Model	Fungal Strain	Outcome
Murine Systemic Candidiasis	Candida albicans	Significantly reduced mortality rates
Murine Systemic Candidiasis	Candida albicans	Significantly reduced kidney fungal burden

Experimental Protocols In Vitro Antifungal Susceptibility Testing

The in vitro activity of **Antifungal Agent 31** is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[9][13]



Protocol: Broth Microdilution for Yeasts (CLSI M27-A3)

- Medium Preparation: RPMI 1640 medium (without sodium bicarbonate, with L-glutamine) is buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
- Drug Preparation: **Antifungal Agent 31** is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in 96-well U-bottom microtiter plates using the buffered RPMI medium.
- Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
- Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. Plates are incubated at 35°C for 24 to 48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the drug-free control well.[9]

In Vivo Efficacy Model

The in vivo efficacy is assessed using a well-established murine model of systemic candidiasis. [5][7]

Protocol: Murine Model of Systemic Candidiasis

- Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6 strains) are used.
- Infection: Mice are infected via intravenous (lateral tail vein) injection with a lethal or sublethal dose of Candida albicans (e.g., 1 x 10⁵ to 5 x 10⁵ colony-forming units [CFU] per mouse).[1]
- Treatment: Treatment with Antifungal Agent 31 (administered orally or intraperitoneally) or a vehicle control begins at a specified time post-infection and continues for a defined period.
- Monitoring and Endpoints:



- Survival: Animals are monitored daily, and survival rates are recorded over a period of up to 30 days.
- Fungal Burden: At the end of the study (or at specific time points), mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).[7]

Conclusion

Antifungal Agent 31 (compound 12) represents a promising development in the search for new treatments for invasive fungal infections. Its novel pyrrolotriazinone scaffold and potent activity against both susceptible and resistant fungal pathogens underscore its potential as a lead candidate for further drug development. The data summarized herein highlights its broad-spectrum efficacy and favorable in vivo profile, warranting continued investigation and optimization.

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